

ITK inhibitor 6 in vitro assay protocol

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Compound of Interest		
Compound Name:	ITK inhibitor 6	
Cat. No.:	B15622006	Get Quote

Application Notes for ITK Inhibitor 6

Introduction

Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase that plays a critical role in T-cell receptor (TCR) signaling.[1][2][3] Upon TCR activation, ITK is activated and subsequently phosphorylates downstream targets, most notably phospholipase C-gamma 1 (PLCy1).[1][2] This phosphorylation event is crucial for initiating a signaling cascade that leads to T-cell activation, proliferation, and cytokine release.[1][2] Given its central role in T-cell function, ITK has emerged as a promising therapeutic target for a range of autoimmune and inflammatory diseases, as well as T-cell malignancies.[3][4][5]

ITK inhibitor 6 (also referred to as compound 43) is a potent and selective inhibitor of ITK.[1] [6][7] In vitro studies have demonstrated its ability to effectively suppress ITK activity and downstream signaling pathways, leading to antiproliferative effects in T-cell lines.[1][6] These application notes provide detailed protocols for in vitro assays to characterize the activity of **ITK inhibitor 6**.

Data Presentation

Table 1: In Vitro Potency and Selectivity of ITK Inhibitor 6



Target Kinase	IC50 (nM)
ITK	4
LCK	155
ВТК	133
JAK3	320
EGFR	2360

Source: MedChemExpress.[1][6][7]

Table 2: Antiproliferative Activity of ITK Inhibitor 6

Cell Line	GI50 (μM)
Jurkat	5.1
Molt-4	3.7
CCRF-CEM	3.4
H9	5.4
HEK 293T	19

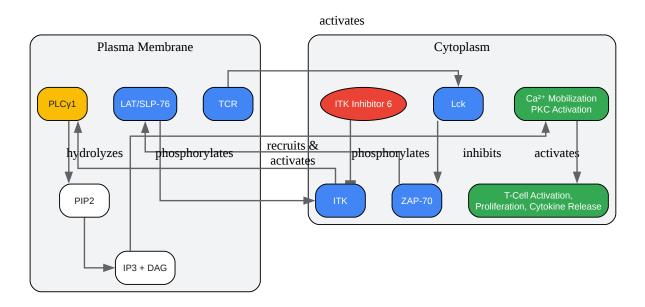
Source: MedChemExpress.[6]

ITK Signaling Pathway

Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell, a signaling cascade is initiated that leads to the activation of ITK.[2][3] The Src kinase Lck is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD3 complex.[2] This recruits and activates ZAP-70, which in turn phosphorylates adaptor proteins like LAT and SLP-76.[2][3] ITK is recruited to this signaling complex at the plasma membrane and is subsequently phosphorylated and activated by Lck.[3] Activated ITK then phosphorylates and activates PLCγ1, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).



[1] This leads to calcium mobilization and activation of protein kinase C (PKC), culminating in T-cell activation, differentiation, and cytokine production.[1] **ITK inhibitor 6** exerts its effect by binding to the ATP-binding site of ITK, thereby preventing the phosphorylation of its downstream substrates.[6]



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Caption: ITK Signaling Pathway and the Mechanism of Action of ITK Inhibitor 6.

Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Assay for ITK

This protocol is designed to determine the IC50 value of **ITK inhibitor 6** using a luminescence-based kinase assay that measures the amount of ADP produced in the kinase reaction. A



generic kinase assay kit, such as the ADP-Glo™ Kinase Assay, is suitable for this purpose.[8] [9][10][11]

Materials:

- Recombinant Human Active ITK[8]
- ITK Substrate (e.g., Myelin Basic Protein (MBP) or Poly(Glu,Tyr) 4:1)[8][9]
- Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[11]
- DTT (Dithiothreitol)
- ATP
- ITK Inhibitor 6
- ADP-Glo™ Kinase Assay Kit (or equivalent)
- White, opaque 96-well or 384-well plates
- Plate reader with luminescence detection capabilities

Procedure:

- Reagent Preparation:
 - Prepare a 1X Kinase Assay Buffer by diluting a 5X or 10X stock. Add fresh DTT to a final concentration of 50 μM.[8]
 - Prepare the ITK enzyme to the desired concentration in 1X Kinase Assay Buffer. The optimal concentration should be determined empirically but is typically in the ng/μL range.
 - Prepare the substrate solution in 1X Kinase Assay Buffer.
 - Prepare a stock solution of ATP in water. The final ATP concentration in the assay should be close to the Km value for ITK, if known, or can be empirically determined.



 Prepare a serial dilution of ITK inhibitor 6 in 1X Kinase Assay Buffer. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 μM) is recommended. Also, prepare a vehicle control (DMSO).

Assay Plate Setup:

- Add 2.5 μL of the serially diluted ITK inhibitor 6 or vehicle control to the wells of the assay plate.
- Add 2.5 μL of the substrate solution to all wells.
- \circ Add 5 μ L of the diluted ITK enzyme to all wells except the "no enzyme" control wells. For the "no enzyme" control, add 5 μ L of 1X Kinase Assay Buffer.

· Kinase Reaction:

- \circ Initiate the kinase reaction by adding 2.5 μ L of ATP solution to all wells.
- Incubate the plate at 30°C for 45-60 minutes.[9][11]

Signal Detection:

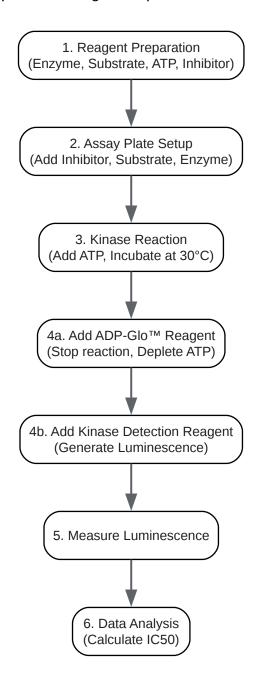
- Following the kinase reaction, proceed with the ADP detection steps as per the manufacturer's instructions for the ADP-Glo™ Kinase Assay. This typically involves:
 - Adding ADP-Glo[™] Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]
 - Adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[8]
- Measure the luminescence using a plate reader.

Data Analysis:

Subtract the "no enzyme" control background from all other readings.



- Normalize the data to the vehicle control (0% inhibition) and a positive control inhibitor or no enzyme control (100% inhibition).
- Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.



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Caption: Workflow for the In Vitro Biochemical Kinase Assay.



Protocol 2: Cellular Assay to Measure Inhibition of PLCy1 Phosphorylation

This protocol describes a method to assess the ability of **ITK inhibitor 6** to block the phosphorylation of its direct downstream target, PLCy1, in a cellular context. Jurkat cells, a human T-lymphocyte cell line, are a suitable model for this assay.

Materials:

- Jurkat cells
- RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
- ITK Inhibitor 6
- T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies)
- Phosphate Buffered Saline (PBS)
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-PLCy1 (Tyr783) and anti-total-PLCy1
- Secondary antibody (HRP-conjugated)
- Western blot reagents and equipment (gels, transfer system, developing reagents)
- BCA Protein Assay Kit

Procedure:

- · Cell Culture and Treatment:
 - Culture Jurkat cells in complete RPMI-1640 medium.
 - Seed the cells in a 6-well plate at a density of 1-2 x 10⁶ cells/mL.



 Pre-treat the cells with various concentrations of ITK inhibitor 6 or vehicle (DMSO) for 1-2 hours.

T-Cell Activation:

 Stimulate the cells with anti-CD3 (e.g., 1-2 µg/mL) and anti-CD28 (e.g., 1-2 µg/mL) antibodies for 5-15 minutes at 37°C. Include an unstimulated control.

• Cell Lysis:

- Pellet the cells by centrifugation and wash once with cold PBS.
- Lyse the cell pellets with ice-cold lysis buffer containing protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes, then clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

• Protein Quantification:

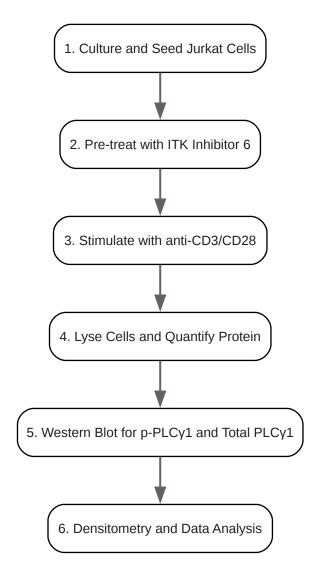
Determine the protein concentration of each lysate using a BCA protein assay.

· Western Blotting:

- Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-PLCγ1 overnight at 4°C.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Develop the blot using an ECL substrate and image the chemiluminescence.



- Strip the membrane and re-probe with an antibody against total PLCy1 as a loading control.
- Data Analysis:
 - Quantify the band intensities for phospho-PLCy1 and total PLCy1 using densitometry software.
 - Normalize the phospho-PLCy1 signal to the total PLCy1 signal for each sample.
 - Calculate the percent inhibition of PLCy1 phosphorylation for each concentration of ITK inhibitor 6 relative to the stimulated vehicle control.



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Caption: Workflow for the Cellular Assay of PLCy1 Phosphorylation.

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